molecular formula C7H7N5O2 B13545505 2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13545505
M. Wt: 193.16 g/mol
InChI Key: TTXFRXJOQUQMMR-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyridine family, known for its diverse biological activities and applications in medicinal chemistry. The presence of amino, methyl, and nitro groups on the triazolopyridine scaffold enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with nitriles in the presence of catalysts such as copper(II) oxide or zinc oxide. The reaction conditions often involve heating the mixture to facilitate the cyclization process .

Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields .

Industrial Production Methods

Industrial production of this compound may utilize scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of microwave-assisted synthesis can also be adapted for industrial purposes due to its efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated reagents, bases like sodium hydroxide.

    Cyclization: Catalysts such as copper(II) oxide, zinc oxide, and microwave irradiation.

Major Products

The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities and properties.

Scientific Research Applications

2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways related to immune response and cell growth . The compound binds to the active site of these enzymes, preventing their activity and thereby modulating the associated biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
  • 5-Methyl-[1,2,4]triazolo[1,5-a]pyridine
  • 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine

Uniqueness

2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitro groups allows for versatile chemical modifications, making it a valuable compound in drug design and material science.

Properties

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H7N5O2/c1-4-2-3-5(12(13)14)6-9-7(8)10-11(4)6/h2-3H,1H3,(H2,8,10)

InChI Key

TTXFRXJOQUQMMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=NC(=NN12)N)[N+](=O)[O-]

Origin of Product

United States

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